molecular formula C13H16O3 B167929 5-Cyclohexylsalicylic acid CAS No. 1855-23-8

5-Cyclohexylsalicylic acid

Cat. No.: B167929
CAS No.: 1855-23-8
M. Wt: 220.26 g/mol
InChI Key: GZEPXNUXMPYSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexylsalicylic acid: is an organic compound with the molecular formula C13H16O3 It is a derivative of salicylic acid, where a cyclohexyl group is attached to the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylsalicylic acid typically involves the following steps:

    Starting Material: The synthesis begins with salicylic acid as the starting material.

    Cyclohexylation: The salicylic acid undergoes a Friedel-Crafts alkylation reaction with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the cyclohexyl group at the fifth position of the benzene ring.

    Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexylsalicylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Cyclohexylsalicylic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to investigate its interactions with proteins and enzymes.

Medicine: The compound is explored for its potential therapeutic applications. It may have anti-inflammatory and analgesic properties, similar to other salicylic acid derivatives. Research is ongoing to determine its efficacy and safety in medical treatments.

Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new drugs and industrial products.

Mechanism of Action

The mechanism of action of 5-Cyclohexylsalicylic acid involves its interaction with specific molecular targets in the body. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory molecules called prostaglandins. By inhibiting COX enzymes, this compound may reduce inflammation and pain.

Comparison with Similar Compounds

    Salicylic Acid: The parent compound of 5-Cyclohexylsalicylic acid, known for its anti-inflammatory and analgesic properties.

    Acetylsalicylic Acid (Aspirin): A widely used derivative of salicylic acid with potent anti-inflammatory and analgesic effects.

    Methyl Salicylate: Another derivative of salicylic acid, commonly used in topical pain relief products.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which may impart different physicochemical properties and biological activities compared to other salicylic acid derivatives. This structural modification can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-cyclohexyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEPXNUXMPYSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171786
Record name 5-Cyclohexylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855-23-8
Record name 5-Cyclohexyl-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyclohexylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclohexylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Cyclohexylsalicylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8TKP67ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.